1,2,4-Triiodobenzene
Overview
Description
1,2,4-Triiodobenzene is an aromatic compound with the molecular formula C6H3I3. It consists of a benzene ring substituted with three iodine atoms at the 1, 2, and 4 positions. This compound is part of the iodobenzenes family, known for their significant reactivity and utility in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Triiodobenzene can be synthesized through several methods. One common approach involves the iodination of benzene derivatives. For instance, starting with 1,2,4-trichlorobenzene, the chlorine atoms can be replaced with iodine atoms using a halogen exchange reaction. This process typically requires the presence of a strong base, such as potassium amide, and a suitable solvent like liquid ammonia .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogen exchange reactions. The process is optimized for high yield and purity, employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Triiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: Although less common, this compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide in liquid ammonia are often used for halogen exchange reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with organolithium reagents can yield various substituted benzene derivatives .
Scientific Research Applications
1,2,4-Triiodobenzene has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound are explored for potential use in drug development and diagnostic imaging.
Mechanism of Action
The mechanism by which 1,2,4-Triiodobenzene exerts its effects is primarily through its reactivity as an electrophile. The iodine atoms on the benzene ring create sites for nucleophilic attack, facilitating various substitution reactions. This reactivity is leveraged in synthetic chemistry to introduce different functional groups onto the benzene ring .
Comparison with Similar Compounds
Monoiodobenzene: Contains a single iodine atom on the benzene ring.
Diiodobenzene: Contains two iodine atoms, with possible isomers such as 1,2-diiodobenzene and 1,3-diiodobenzene.
Other Triiodobenzenes: Includes isomers like 1,2,3-triiodobenzene and 1,3,5-triiodobenzene.
Uniqueness: 1,2,4-Triiodobenzene is unique due to the specific positioning of its iodine atoms, which influences its reactivity and the types of reactions it can undergo. This positional arrangement allows for selective functionalization, making it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
1,2,4-triiodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3I3/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXFNGRHPAHIQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3I3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210471 | |
Record name | Benzene, 1,2,4-triiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615-68-9 | |
Record name | 1,2,4-Triiodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,2,4-triiodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,2,4-triiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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